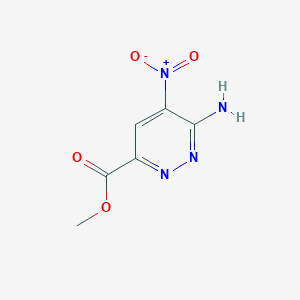![molecular formula C26H46NNaO7S B15073116 sodium;2-[4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate;hydrate](/img/structure/B15073116.png)
sodium;2-[4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium taurodeoxycholate hydrate is a bile acid derivative that is synthesized from cholesterol in the liver. It is an amphiphilic surfactant molecule, meaning it has both hydrophilic and hydrophobic properties. This compound is commonly used in scientific research due to its ability to solubilize membrane proteins and its involvement in various biological pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium taurodeoxycholate hydrate is synthesized by conjugating deoxycholic acid with taurine. The process involves the activation of deoxycholic acid followed by its reaction with taurine in the presence of a coupling agent. The product is then purified through crystallization .
Industrial Production Methods: In industrial settings, the production of sodium taurodeoxycholate hydrate involves the extraction of deoxycholic acid from bile, followed by its chemical conjugation with taurine. The reaction is typically carried out in aqueous solution, and the product is isolated through crystallization and drying .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium taurodeoxycholate hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different bile acid derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions where its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions include various bile acid derivatives and modified surfactant molecules .
Wissenschaftliche Forschungsanwendungen
Sodium taurodeoxycholate hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in the solubilization of hydrophobic compounds and in the study of micellar systems.
Biology: It is employed in the isolation and study of membrane proteins, as well as in cell culture to promote cell growth and differentiation.
Medicine: It is investigated for its potential therapeutic effects in liver diseases and its role in drug delivery systems.
Industry: It is used in the formulation of pharmaceuticals and cosmetics due to its surfactant properties
Wirkmechanismus
Sodium taurodeoxycholate hydrate exerts its effects through several mechanisms:
Surfactant Action: It reduces surface tension, allowing for the solubilization of hydrophobic molecules.
Activation of Pathways: It activates the TGR5 and S1PR2 pathways, which are involved in various cellular processes such as inflammation and metabolism.
Molecular Targets: It interacts with membrane proteins, facilitating their isolation and study.
Vergleich Mit ähnlichen Verbindungen
- Sodium taurohyodeoxycholate hydrate
- Taurodeoxycholic acid sodium salt hydrate
- Taurohyodeoxycholic acid sodium salt hydrate
Comparison: Sodium taurodeoxycholate hydrate is unique due to its specific activation of the TGR5 and S1PR2 pathways, which are not as prominently activated by similar compounds. Additionally, its amphiphilic nature makes it particularly effective in solubilizing membrane proteins compared to other bile acid derivatives .
Eigenschaften
Molekularformel |
C26H46NNaO7S |
|---|---|
Molekulargewicht |
539.7 g/mol |
IUPAC-Name |
sodium;2-[4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate;hydrate |
InChI |
InChI=1S/C26H45NO6S.Na.H2O/c1-16(4-9-24(30)27-12-13-34(31,32)33)20-7-8-21-19-6-5-17-14-18(28)10-11-25(17,2)22(19)15-23(29)26(20,21)3;;/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);;1H2/q;+1;/p-1 |
InChI-Schlüssel |
OLPIZAYYAVQETM-UHFFFAOYSA-M |
Kanonische SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


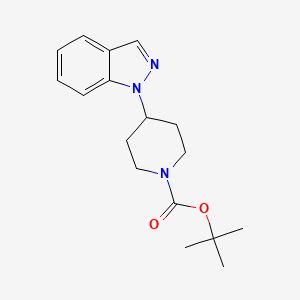
![1,4-Dimethyl-1,4-diazoniabicyclo[2.2.2]octane;bromide](/img/structure/B15073040.png)

![copper;4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline](/img/structure/B15073049.png)
![(2S)-2-[(2R)-2-[(2S)-2-[(2S)-2-[(2R)-2-Aminopropanamido]-2-(methanethioyl)acetamido]-3-methylbutanamido]-4-methylpent-4-enamido]-4-methylpentanethioic S-acid](/img/structure/B15073052.png)

![8-Boc-3-(3-methoxycarbonylbenzyl)-8-aza-bicyclo[3.2.1]oct-2-ene](/img/structure/B15073068.png)
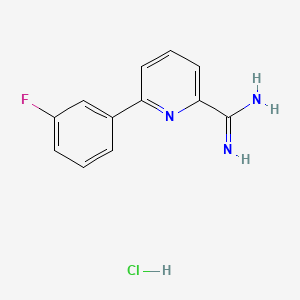
![Pyridine, 2-[(2-isocyanatoethyl)dithio]-](/img/structure/B15073086.png)
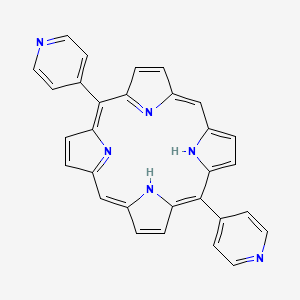
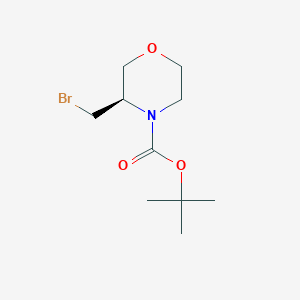
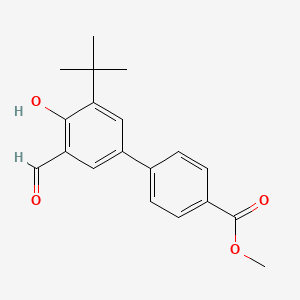
![3,3''-[[(1,2-Diphenylethane-1,2-diyl)bis(azanylylidene)]bis(methanylylidene)]bis(2'-benzyl-2-hydroxy-[1,1'-binaphthalene])](/img/structure/B15073102.png)
